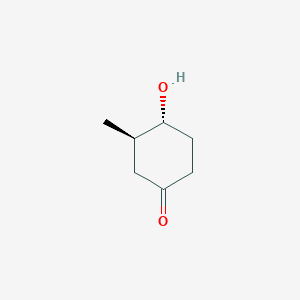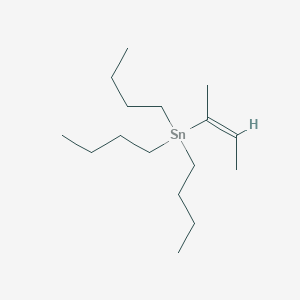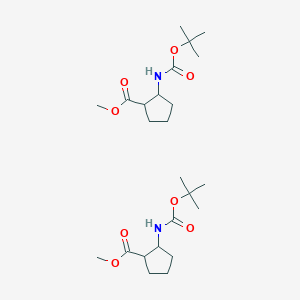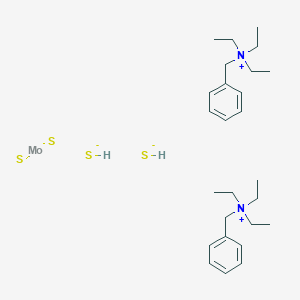
(3R,4R)-4-hydroxy-3-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by a cyclohexanone ring substituted with a hydroxyl group at the 4th position and a methyl group at the 3rd position, with the (3R,4R)-rel- configuration indicating its stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-hydroxy-3-methylcyclohex-2-enone. This reaction typically uses a palladium catalyst under mild hydrogenation conditions to yield the desired product with high stereoselectivity.
Another method involves the asymmetric reduction of 4-hydroxy-3-methylcyclohexanone using chiral reducing agents or catalysts. This approach ensures the formation of the (3R,4R)-rel- isomer with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- often employs large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of chiral catalysts and optimized reaction conditions is crucial to ensure the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-hydroxy-3-methylcyclohexanone can be converted to 4-oxo-3-methylcyclohexanone or 4-carboxy-3-methylcyclohexanone.
Reduction: The reduction of the carbonyl group yields 4-hydroxy-3-methylcyclohexanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 4-hydroxy-3-methyl-, (3S,4S)-rel-: The enantiomer of the compound with different stereochemistry.
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4S)-rel-: A diastereomer with different spatial arrangement of substituents.
Cyclohexanone, 4-hydroxy-3-methyl-, (3S,4R)-rel-: Another diastereomer with distinct stereochemistry.
Uniqueness
Cyclohexanone, 4-hydroxy-3-methyl-, (3R,4R)-rel- is unique due to its specific (3R,4R)-rel- configuration, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its interactions in chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3R,4R)-4-hydroxy-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3/t5-,7-/m1/s1 |
Clé InChI |
BSSXPZSFKIABFR-IYSWYEEDSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)CC[C@H]1O |
SMILES canonique |
CC1CC(=O)CCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12273064.png)

![1h-Pyrazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12273067.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B12273068.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxy-1,3-benzothiazole](/img/structure/B12273076.png)
![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B12273114.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)

![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)
![8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12273130.png)
![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)
